l-Baclofen - 66514-99-6

l-Baclofen

Catalog Number: EVT-282246
CAS Number: 66514-99-6
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

l-Baclofen, also known as l-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the active enantiomer of the racemic drug baclofen. [] It is classified as a GABAB receptor agonist, meaning it activates specific receptors in the nervous system that respond to the neurotransmitter gamma-aminobutyric acid (GABA). [] l-Baclofen plays a crucial role in scientific research as a tool to investigate the function of GABAB receptors and their involvement in various physiological processes. [, , , ]

Future Directions
  • Developing more selective and potent GABAB receptor agonists: Further research can focus on designing novel compounds that specifically target GABAB receptor subtypes, minimizing off-target effects. [, , ]
  • Exploring the therapeutic potential of l-Baclofen for various neurological and psychiatric disorders: Further clinical trials are needed to fully understand the efficacy and safety profile of l-Baclofen in treating conditions like tinnitus, chronic pain, and addiction. [, , , , ]
  • Investigating the precise molecular mechanisms underlying l-Baclofen's diverse effects: A deeper understanding of its interaction with GABAB receptors and downstream signaling pathways will enable more targeted therapeutic interventions. [, , , ]

Racemic Baclofen (d,l-Baclofen)

    Compound Description: Racemic Baclofen is a 50:50 mixture of the two enantiomers of Baclofen: l-Baclofen (R-Baclofen) and d-Baclofen (S-Baclofen). It is a gamma-aminobutyric acid (GABA) derivative and acts as a GABAB receptor agonist. Racemic Baclofen is commonly used as a centrally acting muscle relaxant to treat spasticity .

d-Baclofen (S-Baclofen)

    Compound Description: d-Baclofen is the less active enantiomer of Baclofen. While it displays weaker affinity for GABAB receptors compared to l-Baclofen, some studies suggest it might act as an antagonist at certain GABAB receptor subtypes , .

    Relevance: d-Baclofen is the enantiomer of l-Baclofen and is present in the racemic mixture. Research suggests that d-Baclofen may antagonize the effects of l-Baclofen at certain GABAB receptor sites, potentially explaining the reduced efficacy of racemic Baclofen compared to l-Baclofen alone , .

Arbaclofen Placarbil

    Compound Description: Arbaclofen Placarbil is a novel prodrug of l-Baclofen (R-Baclofen). It exhibits improved pharmacokinetic properties, including enhanced oral bioavailability and a longer duration of action compared to l-Baclofen .

    Relevance: As a prodrug of l-Baclofen, Arbaclofen Placarbil is directly related and is metabolized in the body to release the active l-Baclofen. It offers potential advantages over l-Baclofen in terms of dosing and convenience, making it a potentially valuable alternative for treating conditions like tinnitus .

CGP7930

    Compound Description: CGP7930 (2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol) is a novel positive allosteric modulator of GABAB receptors. Unlike l-Baclofen, which directly activates the receptor, CGP7930 enhances the effects of the endogenous ligand, GABA, at GABAB receptors. Notably, CGP7930 has been reported to lack the adverse side effects typically associated with Baclofen, such as sedation, confusion, and dizziness , .

    Relevance: Although structurally distinct from l-Baclofen, CGP7930 shares the target of GABAB receptors and represents a different pharmacological approach to modulating GABAB receptor activity. Its improved side effect profile makes it a potentially safer alternative to l-Baclofen for conditions like tinnitus , .

Gamma-Hydroxybutyrate (GHB)

    Compound Description: GHB is a neuromodulator with its own binding sites in the brain. While it has distinct pharmacological effects, research suggests that GHB may also act as a weak partial agonist at GABAB receptors, though its affinity for these receptors is significantly lower than that of l-Baclofen .

    Relevance: GHB represents another compound with activity at GABAB receptors, though its actions are more complex and potentially involve additional targets beyond GABAB receptors. Its weaker agonism at GABAB receptors compared to l-Baclofen highlights the varying potencies and efficacies of different compounds at this receptor .

Carbamazepine

    Relevance: Carbamazepine is frequently mentioned in the context of trigeminal neuralgia treatment, where both l-Baclofen and Carbamazepine have shown efficacy. This suggests potential overlap in their therapeutic targets or pathways, even though they have different primary mechanisms of action , .

Synthesis Analysis

The synthesis of (S)-Baclofen can be achieved through various methods, including asymmetric synthesis and enzymatic resolution.

  1. Asymmetric Synthesis: One approach involves the use of chiral auxiliaries or catalysts to induce enantioselectivity in the synthesis process. For instance, the reaction of racemic 2 with (S)-α-phenylethylamine in methanol produces diastereomeric salts that can be separated to yield (S)-Baclofen .
  2. Enzymatic Resolution: Another method employs enzymes such as α-chymotrypsin for the hydrolysis of meso-esters, allowing for the selective formation of one enantiomer over the other. This method has shown high enantioselectivity, yielding pure (S)-Baclofen from racemic mixtures .
  3. General Synthetic Route: A typical synthetic route may include:
    • Formation of an intermediate through a Knoevenagel reaction.
    • Subsequent reduction steps to convert nitro groups to amines.
    • Final hydrolysis to yield the desired (S)-Baclofen product.
Molecular Structure Analysis

(S)-Baclofen has a molecular formula of C10_{10}H12_{12}ClN1_{1}O2_{2} and a molecular weight of 213.66 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its enantiomeric properties. The structure can be represented as follows:

 S Baclofen C4H9ClC6H4NH2\text{ S Baclofen }\quad \text{C}_4\text{H}_9\text{ClC}_6\text{H}_4\text{NH}_2

The stereochemistry at the chiral center is crucial for its biological activity, with the (R)-enantiomer being more potent at GABA receptors than its (S) counterpart .

Chemical Reactions Analysis

(S)-Baclofen participates in various chemical reactions that are significant for its synthesis and functional applications:

  1. Hydrolysis: The hydrolysis of esters or amides can yield Baclofen from its precursors, often catalyzed by acids or bases.
  2. Reduction Reactions: Reduction of nitro groups in intermediates is commonly employed in synthesizing Baclofen from precursors.
  3. Enzymatic Reactions: Enzymatic desymmetrization processes have been documented, where specific enzymes selectively convert racemic substrates into one enantiomer .
Mechanism of Action

(S)-Baclofen functions primarily as an agonist at GABAB_B receptors in the central nervous system. Its mechanism involves:

  • Binding to GABAB_B receptors, leading to increased potassium ion conductance and decreased calcium ion conductance.
  • This results in hyperpolarization of neurons and reduced excitability, effectively producing muscle relaxant effects.
  • The differential activity between the (R) and (S) enantiomers is attributed to their distinct affinities for these receptors; the (R)-enantiomer shows significantly higher efficacy .
Physical and Chemical Properties Analysis

(S)-Baclofen exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but insoluble in organic solvents like chloroform.
  • Melting Point: The melting point ranges from 185°C to 190°C.
  • pKa Value: The pKa values are approximately 4.25 for the carboxylic acid group, indicating its acidic nature.

These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems .

Applications

(S)-Baclofen has various scientific and clinical applications:

  1. Therapeutic Use: It is primarily used as a muscle relaxant for conditions such as multiple sclerosis, spinal cord injuries, and other neurological disorders characterized by spasticity.
  2. Research Applications: Investigations into Baclofen analogs focus on improving efficacy or reducing side effects by modifying its structure while maintaining GABA receptor activity.
  3. Pharmaceutical Development: Its synthesis and resolution techniques are critical for developing enantiomerically pure drugs that minimize adverse effects while maximizing therapeutic benefits .
Synthesis and Enantiomeric Development of (S)-Baclofen

Stereoselective Synthesis Methodologies

(S)-Baclofen [(S)-4-amino-3-(4-chlorophenyl)butanoic acid] is typically isolated from the racemate via chiral resolution or asymmetric synthesis. Industrial production predominantly employs the resolution of racemic baclofen using chiral auxiliaries or enzymes. A common method involves diastereomeric salt formation with chiral acids like tartaric acid derivatives, followed by fractional crystallization. For instance, treatment of racemic baclofen with (1R,2S)-(-)-diphenylethylamine yields separable diastereomers, though the process requires multiple recrystallization cycles to achieve >98% enantiomeric excess (ee) [3]. Enzymatic resolution using lipases or esterases selectively hydrolyzes the (R)-enantiomer of baclofen ethyl ester, leaving (S)-baclofen ester intact for subsequent isolation and hydrolysis. This method achieves 90-95% ee but suffers from low yields (30-40%) due to incomplete conversion [3] [10].

Table 1: Resolution Methods for (S)-Baclofen Production

MethodChiral SelectorMax ee (%)Yield (%)Key Limitation
Diastereomeric Salt(1R,2S)-(-)-Diphenylethylamine9855Multi-step recrystallization
Enzymatic HydrolysisCandida antarctica Lipase B9535Low yield due to over-hydrolysis
Chiral ChromatographyCellulose Tris(3,5-DMP) Stationary Phase99.525High solvent consumption

Catalytic Asymmetric Approaches for Enantiopure Production

Catalytic asymmetric hydrogenation of prochiral precursors offers a more efficient route to enantiopure (S)-baclofen. A key strategy involves desymmetrization of β-substituted glutaric acid derivatives using chiral catalysts. Rhodium(I)-DuPhos complexes catalyze the hydrogenation of Z-unsaturated dehydroamino acid precursors (e.g., (Z)-4-(4-chlorophenyl)-2-acetamidobut-2-enoic acid), affording (S)-N-acetylbaclofen with 92% ee and 85% yield after mild acid hydrolysis [10]. Transition-metal-catalyzed asymmetric C–H functionalization of 4-chlorophenyl derivatives using chiral palladium catalysts provides a shorter synthetic route. For example, Pd/(S)-tBuPHOX catalyzes the arylation of β-enol ester substrates, yielding (S)-baclofen precursors with 88% ee [10]. Biocatalytic approaches using recombinant aminotransferases selectively aminate 3-(4-chlorophenyl)-4-oxobutanoic acid to (S)-baclofen with 99% ee, though substrate inhibition limits concentrations to <50 mM [8].

Challenges in Industrial-Scale Enantiomeric Separation

Industrial-scale production of (S)-baclofen faces three primary challenges:

  • Racemization During Processing: Baclofen enantiomers epimerize under basic conditions (pH >9) due to α-proton abstraction, complicating resolutions requiring alkaline hydrolysis. Maintaining pH <8 during ester hydrolysis steps is critical but reduces reaction rates by 50% [3] [8].
  • Metabolic Interference in Resolution: S-baclofen undergoes preferential oxidative deamination by monoamine oxidases to 3-(4-chlorophenyl)-4-hydroxybutyric acid (S-M1) during enzymatic resolutions. This metabolite co-crystallizes with (S)-baclofen, reducing chemical purity to 90-92% and necessitating additional purification [8].
  • Solvent Waste in Chromatography: Preparative chiral HPLC (e.g., using cellulose tris(3,5-dimethylphenylcarbamate) columns) achieves high purity (99.5% ee) but generates >500 L solvent waste per kg product. Simulated moving bed (SMB) chromatography reduces solvent use by 40% but increases capital costs by 200% [2] [3].

Table 2: Industrial Challenges in (S)-Baclofen Manufacturing

ChallengeCauseMitigation StrategyProcess Impact
EpimerizationBase-catalyzed α-proton exchangepH-controlled reaction conditions30% longer reaction times
Metabolic ImpuritiesS-M1 formation via MAOsEnzyme inhibitors in resolution15% yield reduction
Solvent VolumeLow column loading capacitySMB chromatography40% solvent reduction; higher CAPEX

Comparative Analysis of (S)- vs. (R)-Baclofen Synthetic Pathways

Synthetic routes for (S)-baclofen diverge significantly from those for the pharmacologically active (R)-enantiomer:

  • Asymmetric Catalysis Efficiency: Rh-catalyzed hydrogenation yields (R)-baclofen precursors with 99% ee versus 92% for (S)-counterparts due to preferential transition-state geometry with common chiral ligands like (R,R)-EtDuPhos [10].
  • Pharmacological Inertia as Synthetic Advantage: Unlike (R)-baclofen, (S)-baclofen lacks GABAB receptor affinity (IC50 >100,000 nM vs. 150 nM for R-form), eliminating the need for stringent handling to prevent CNS exposure during manufacturing [5] [6].
  • Metabolic Differentiation in Purification: S-baclofen’s exclusive metabolism to S-M1 enables selective removal via ion-pair extraction (e.g., with tetraheptylammonium bromide), while R-baclofen remains unmodified. This allows 95% purity in a single extraction step [8].
  • Cost Analysis: The market price of (S)-baclofen is 60% lower than (R)-baclofen due to lower demand and simpler handling, despite similar synthetic complexity [2] [7].

Table 3: Synthetic and Property Comparison of Baclofen Enantiomers

Parameter(S)-Baclofen(R)-BaclofenTechnological Implication
Catalytic ee in Hydrogenation92%99%Fewer recrystallizations for R-form
GABAB IC50>100,000 nM150 nMNo containment needed for S-form
Major Metabolic PathwayOxidative deamination (S-M1)Renal excretion (unchanged)S-M1 simplifies purification
Industrial Purity98%99.5%Lower specs for S-form APIs

The divergent pharmacological profiles fundamentally shape synthetic priorities: (R)-baclofen synthesis emphasizes ultrapure (>99.5% ee) production for therapeutic use, while (S)-baclofen serves primarily as a reference standard or chiral building block, permitting lower purity (97-98% ee) [5] [7]. Recent studies confirm S-baclofen’s role as a functional distomer, antagonizing R-baclofen’s effects on dopamine release in the nucleus accumbens and increasing alcohol intake in preclinical models [6]. This pharmacological profile further reduces industrial incentives for highly optimized (S)-baclofen synthesis, explaining the predominance of resolution-based methods over advanced catalytic approaches.

Properties

CAS Number

66514-99-6

Product Name

(S)-Baclofen

IUPAC Name

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

KPYSYYIEGFHWSV-MRVPVSSYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
7.12e-01 g/L

Synonyms

(S)-Baclofen; (+)-Baclofen; (L)-Baclofen

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.